molecular formula C26H28F2N2O2 B11501845 4-Fluoro-N-[(3-{[(4-fluorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide

4-Fluoro-N-[(3-{[(4-fluorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide

Cat. No.: B11501845
M. Wt: 438.5 g/mol
InChI Key: KMGIWGQYEGNKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-[(3-{[(4-fluorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide is a complex organic compound characterized by the presence of fluorine atoms, an adamantane core, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-[(3-{[(4-fluorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[(3-{[(4-fluorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-N-[(3-{[(4-fluorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-[(3-{[(4-fluorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)benzamide: A simpler analog with similar structural features but lacking the adamantane core.

    4-Fluoro-N-(4-fluorophenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline: Another fluorinated compound with distinct chemical properties.

Uniqueness

4-Fluoro-N-[(3-{[(4-fluorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide is unique due to its combination of fluorine atoms, an adamantane core, and a benzamide group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C26H28F2N2O2

Molecular Weight

438.5 g/mol

IUPAC Name

4-fluoro-N-[[3-[[(4-fluorobenzoyl)amino]methyl]-1-adamantyl]methyl]benzamide

InChI

InChI=1S/C26H28F2N2O2/c27-21-5-1-19(2-6-21)23(31)29-15-25-10-17-9-18(11-25)13-26(12-17,14-25)16-30-24(32)20-3-7-22(28)8-4-20/h1-8,17-18H,9-16H2,(H,29,31)(H,30,32)

InChI Key

KMGIWGQYEGNKHY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CNC(=O)C4=CC=C(C=C4)F)CNC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.